4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Overview
Description
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid is an organic compound with the molecular formula C11H8ClNO2S and a molecular weight of 253.7 g/mol . This compound features a benzoic acid moiety substituted with a chloromethyl group and a thiazole ring, making it a versatile intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid typically involves the chloromethylation of 1,3-thiazole derivatives followed by coupling with benzoic acid. One common method includes the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chloromethylated thiazole intermediate. This intermediate is then reacted with benzoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.
Scientific Research Applications
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Lacks the thiazole ring, resulting in different chemical properties and reactivity.
4-(Methylthiazol-2-yl)benzoic acid: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid is unique due to the presence of both the chloromethyl group and the thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of diverse bioactive compounds and materials .
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-5-9-6-16-10(13-9)7-1-3-8(4-2-7)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQTWYTXNKGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255634 | |
Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842137-56-8 | |
Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842137-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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